molecular formula C8H9N3 B3293615 4-methyl-1H-indazol-6-amine CAS No. 885520-74-1

4-methyl-1H-indazol-6-amine

Cat. No. B3293615
CAS RN: 885520-74-1
M. Wt: 147.18 g/mol
InChI Key: AKINGKUOTZMZTO-UHFFFAOYSA-N
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Description

4-methyl-1H-indazol-6-amine is a chemical compound with the molecular formula C8H9N3 . It is an indazole derivative, which is a class of nitrogen-containing heterocycles that are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

Indazole derivatives can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bio-activities .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring and a benzene ring, forming a bicyclic structure . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives can undergo a variety of chemical reactions. For example, a Cu (OAc)2-catalyzed reaction can be used to form an N–N bond in DMSO under O2 atmosphere .

Scientific Research Applications

Synthesis of Fused Tetracyclic Heterocycles

A study by Li et al. (2013) demonstrated the synthesis of fused tetracyclic heterocycles using 1H-indazol-6-amine. This process involves a three-component reaction with aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate, producing derivatives like 11-aryl-1H-indazolo[6,7-b][1,6]naphthyridine. This method is significant for creating complex chemical structures under catalyst-free conditions (Li et al., 2013).

Anticancer Agent Development

Hoang et al. (2022) identified 1H-indazole-6-amine derivatives as potential anticancer agents. They synthesized a series of these derivatives, demonstrating significant growth inhibitory activity in various cancer cell lines. This research highlights the potential of 1H-indazole-6-amine derivatives in developing new anticancer medications (Hoang et al., 2022).

Antitumor Activity

Chu De-qing (2011) synthesized several N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, showing notable antitumor activities. This synthesis route highlights the therapeutic potential of 1H-indazol-6-amine in cancer treatment (Chu De-qing, 2011).

Antiproliferative Activity

Molinari et al. (2015) explored 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids, showing significant antiproliferative activity. This study suggests the utility of 1H-indazole derivatives in developing new anticancer agents (Molinari et al., 2015).

Luminescent Materials

Núñez et al. (2012) synthesized a novel molecular emissive probe using 1H-indazole-6-carboxaldehyde, showcasing the application of 1H-indazol-6-amine in creating luminescent materials for various scientific purposes (Núñez et al., 2012).

Plant Growth Regulatory Activities

Qin et al. (2010) synthesized novel imine derivatives containing 1H-1,2,4-triazole and thiazole rings, demonstrating promising plant-growth regulatory activities. This research indicates the potential use of 1H-indazol-6-amine derivatives in agriculture (Qin et al., 2010).

Safety and Hazards

While specific safety and hazard information for 4-methyl-1H-indazol-6-amine is not available, general precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important scaffolds in drug molecules and have potential for further development as effective and low-toxic anticancer agents .

properties

IUPAC Name

4-methyl-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKINGKUOTZMZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310618
Record name 4-Methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885520-74-1
Record name 4-Methyl-1H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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